Boiling Point Elevation as a Proxy for Increased Molecular Weight and Intermolecular Interaction Strength
The introduction of the cyclobutyl group at C5 increases both molecular weight and predicted boiling point relative to the des-cyclobutyl analog (4-methyl-4H-1,2,4-triazol-3-yl)methanamine. The latter has a reported boiling point of 268.3±42.0 °C at 760 mmHg . Although an experimentally measured boiling point for the title compound is not publicly available, the structurally related 5-cyclobutyl-4H-1,2,4-triazol-3-amine (which also bears a C5 cyclobutyl group on the same 1,2,4-triazole core) exhibits a predicted boiling point of 379.6±25.0 °C . This ~111 °C upward shift reflects the increased van der Waals surface area and polarizability imparted by the cyclobutane ring, which must be accounted for in distillation, sublimation, and gas-chromatography method development.
| Evidence Dimension | Predicted boiling point (surrogate for intermolecular interaction energy and purification requirements) |
|---|---|
| Target Compound Data | Predicted ~353–380 °C (class-level inference based on analog 5-cyclobutyl-4H-1,2,4-triazol-3-amine: 379.6±25.0 °C) |
| Comparator Or Baseline | (4-methyl-4H-1,2,4-triazol-3-yl)methanamine: 268.3±42.0 °C |
| Quantified Difference | ≥ +85 °C increase (conservative estimate based on analog data) |
| Conditions | Predicted values at 760 mmHg; ACD/Labs or equivalent software estimation. |
Why This Matters
Procurement decisions for building blocks require awareness that higher boiling point dictates altered solvent removal strategies (rotary evaporation vs. lyophilization) and may necessitate different storage conditions to prevent thermal degradation.
